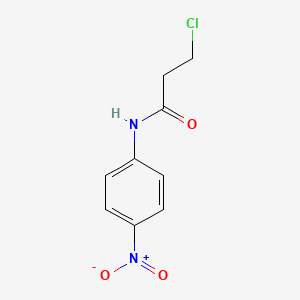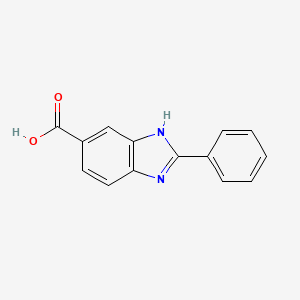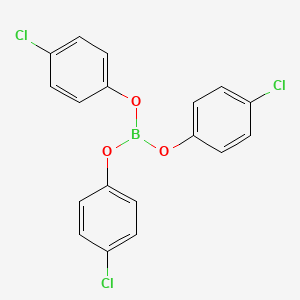
3-chloro-N-(4-nitrophenyl)propanamide
Overview
Description
3-chloro-N-(4-nitrophenyl)propanamide is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6312. It is used for research purposes12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-chloro-N-(4-nitrophenyl)propanamide. However, similar compounds are often synthesized through nucleophilic substitution or amide coupling reactions3.Molecular Structure Analysis
The InChI code for 3-chloro-N-(4-nitrophenyl)propanamide is 1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13)3. This indicates that the molecule consists of a propanamide backbone with a chlorine atom on the third carbon and a nitrophenyl group attached to the nitrogen3.
Chemical Reactions Analysis
Specific chemical reactions involving 3-chloro-N-(4-nitrophenyl)propanamide are not available in the current literature. However, amides like this compound can typically undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents3.Physical And Chemical Properties Analysis
The melting point of 3-chloro-N-(4-nitrophenyl)propanamide is reported to be between 168-171°C3. Other physical and chemical properties such as solubility, density, and refractive index are not available in the current resources3.Scientific Research Applications
Immunomodulatory Potential
A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, including a compound structurally similar to 3-chloro-N-(4-nitrophenyl)propanamide. These compounds demonstrated significant immunosuppressive activities, inhibiting splenocyte proliferation and reducing delayed-type hypersensitivity responses in mice. This suggests potential applications in modulating immune responses (Giraud et al., 2010).
Pharmaceutical and Medicinal Chemistry
The compound was also studied in the context of selective androgen receptor modulators (SARMs), which have applications in treating androgen-dependent diseases. Wu et al. (2006) investigated the pharmacokinetics and metabolism of a SARM structurally related to 3-chloro-N-(4-nitrophenyl)propanamide in rats, revealing insights into its biotransformation and potential therapeutic applications (Wu et al., 2006).
Environmental Chemistry
Nicholls et al. (2000) examined the degradation kinetics of N-(4-nitrophenyl)propanamide in subsoils, a structurally similar compound to 3-chloro-N-(4-nitrophenyl)propanamide. Their findings on the environmental fate of such compounds in agricultural settings are crucial for understanding their impact on soil health and groundwater contamination (Nicholls et al., 2000).
Anticancer Research
Pandey et al. (2019) synthesized compounds structurally similar to 3-chloro-N-(4-nitrophenyl)propanamide, demonstrating their potential anticancer properties against various human cancer cell lines. This suggests the role of such compounds in developing new anticancer therapies (Pandey et al., 2019).
Corrosion Inhibition
Nam et al. (2016) explored the use of a compound related to 3-chloro-N-(4-nitrophenyl)propanamide as a corrosion inhibitor for copper alloys in chloride solutions. This research demonstrates the compound's effectiveness in forming protective layers on metal surfaces, suggesting its potential applications in materials science and engineering (Nam et al., 2016).
Biochemical Analysis
Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method using a related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, for the analysis of chloramphenicol in pharmaceutical forms. This highlights the compound's role in analytical chemistry for drug quality control and assurance (Al-Rimawi & Kharoaf, 2011).
Enzymatic Applications
Foo and Bais (1998) evaluated the use of 2-chloro-4-nitrophenyl maltotrioside, a derivative, as a substrate for measuring amylase activity. This application is significant in clinical biochemistry for diagnosing and monitoring various health conditions (Foo & Bais, 1998).
Chiral Synthesis in Drug Development
Choi et al. (2010) studied the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a key intermediate in antidepressant drug synthesis, using a reductase enzyme. This research contributes to the development of more efficient and selective methods for producing chiral drugs (Choi et al., 2010).
Safety And Hazards
Specific safety and hazard information for 3-chloro-N-(4-nitrophenyl)propanamide is not available in the current resources. However, as with all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation3.
Future Directions
The future directions for research on 3-chloro-N-(4-nitrophenyl)propanamide are not specified in the available resources. Given its structure, it could potentially be investigated for various applications in medicinal chemistry or materials science3.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-chloro-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMRUNRDCGIWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326074 | |
| Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-nitrophenyl)propanamide | |
CAS RN |
19313-88-3 | |
| Record name | NSC523845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)
![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)



![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)

